molecular formula C19H23FN2O5S B2382771 1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058890-77-8

1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2382771
CAS No.: 2058890-77-8
M. Wt: 410.46
InChI Key: OYDJRWBKAQJWHQ-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione: is a complex organic molecule, known for its diverse chemical functionalities and unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps starting from commercially available precursors. Key steps include the formation of the bicyclic octane core and the attachment of the ethoxy-fluorophenylsulfonyl moiety. Typical reaction conditions include the use of polar aprotic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production might scale these reactions using flow chemistry techniques to ensure higher yields and reproducibility. The process would likely involve continuous processing with precise control over reaction parameters to optimize productivity and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions including:

  • Oxidation: Leading to the formation of oxidized derivatives.

  • Reduction: Potentially reducing specific functional groups to their corresponding alcohols or amines.

  • Substitution: Especially at the fluorophenylsulfonyl site, where nucleophiles could substitute the sulfonyl group.

Common Reagents and Conditions

  • Oxidation: Often performed with reagents like potassium permanganate or chromium trioxide.

  • Reduction: Typically involves hydrogen gas with a palladium catalyst or lithium aluminium hydride.

  • Substitution: Uses nucleophiles like amines or thiols under mild to moderate conditions.

Major Products

Major products depend on the type of reaction but typically include substituted derivatives, oxidized compounds, or reduced forms retaining the bicyclic structure.

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry: As a precursor for the synthesis of other complex molecules.

  • Biology: Studied for its potential interactions with biological macromolecules.

  • Medicine: Investigated for possible therapeutic properties, including activity against specific biological targets.

  • Industry: Could be used as a functional additive in materials science.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. These interactions involve binding to proteins or enzymes, potentially altering their function. The ethoxy-fluorophenylsulfonyl group plays a crucial role in these interactions, contributing to the compound's specificity and potency.

Comparison with Similar Compounds

Compared to other similar bicyclic molecules:

  • Unique Structure: The presence of the ethoxy-fluorophenylsulfonyl group sets it apart.

  • Chemical Versatility: This compound's functional groups make it more reactive under various conditions.

  • Similar Compounds: Other azabicyclo[3.2.1]octane derivatives with different substituents but lacking the combined features found in this molecule.

This compound's blend of structural complexity and chemical reactivity makes it a valuable candidate for further research and application in various scientific domains.

Properties

IUPAC Name

1-[8-(4-ethoxy-3-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O5S/c1-2-27-17-6-5-15(11-16(17)20)28(25,26)22-12-3-4-13(22)10-14(9-12)21-18(23)7-8-19(21)24/h5-6,11-14H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDJRWBKAQJWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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